Ranirestat

Description

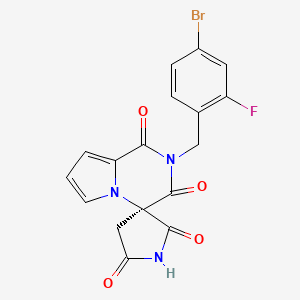

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVNMNYRNIMDKV-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163642 | |

| Record name | Ranirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147254-64-6 | |

| Record name | Ranirestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranirestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranirestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANIRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ranirestat's Mechanism of Action in the Polyol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in tissues, a process implicated in the pathogenesis of diabetic complications. Ranirestat's mechanism of action is centered on its reversible and uncompetitive inhibition of aldose reductase, thereby mitigating the metabolic imbalances associated with the polyol pathway's overactivation. This guide provides an in-depth technical overview of ranirestat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Uncompetitive Inhibition of Aldose Reductase

Ranirestat functions as a highly effective inhibitor of aldose reductase (AR), the initial and rate-limiting enzyme of the polyol pathway. Kinetic analyses have definitively characterized its mode of inhibition as uncompetitive and reversible .[1]

This specific mechanism means that ranirestat preferentially binds to the enzyme-substrate complex—in this case, the aldose reductase-NADPH-glucose complex. This binding event effectively locks the substrate in the active site, preventing the catalytic conversion of glucose to sorbitol and the subsequent release of the product. An important characteristic of uncompetitive inhibition is that increasing the substrate (glucose) concentration does not overcome the inhibitory effect of ranirestat.

The inhibition of aldose reductase by ranirestat directly addresses the primary pathogenic mechanism of the polyol pathway in diabetic complications. By blocking the conversion of glucose to sorbitol, ranirestat prevents the intracellular accumulation of this sugar alcohol. Consequently, the subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase is also halted. This dual action prevents the osmotic stress and the alterations in the cellular redox state (due to the consumption of NADPH and the production of NADH) that are believed to contribute to cellular damage in diabetic neuropathy, retinopathy, and nephropathy.[2][3]

Quantitative Data on Ranirestat's Efficacy

The potency of ranirestat has been demonstrated in both preclinical and clinical studies through the significant reduction of polyol pathway intermediates and improvements in physiological parameters.

Table 1: Effect of Ranirestat on Nerve Sorbitol and Fructose Levels

| Species | Tissue | Dosage | Duration | % Reduction in Sorbitol | % Reduction in Fructose | Reference |

| Human | Sural Nerve | 5 mg/day | 12 weeks | 65.2% | Similarly Inhibited | [4][5] |

| Human | Sural Nerve | 20 mg/day | 12 weeks | 83.5% | Similarly Inhibited | [2][4][5] |

| Rat | Sciatic Nerve | 0.1, 1.0, 10 mg/kg/day | 40 weeks | Dose-dependent decrease | Not specified | [6] |

Table 2: Effect of Ranirestat on Nerve Conduction Velocity (NCV) in Clinical Trials

| Nerve Type | Dosage | Duration | Improvement in NCV (m/s) | P-value | Reference |

| Tibial Motor | 40 mg/day | 52 weeks | 0.52 (difference from placebo) | 0.021 | [2][7] |

| Median Motor | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |

| Proximal Median Sensory | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |

| Distal Median Sensory | 40 mg/day | 52 weeks | Significant increase | < 0.01 | [3] |

| Peroneal Motor | 20 mg/day | 60 weeks | Improved | N/A | [4] |

| Sural Sensory | 20 mg/day | 60 weeks | Improved | N/A | [4] |

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol is adapted from standard methods used for the determination of aldose reductase activity and its inhibition.[8][9]

Principle: The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.

Materials:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (e.g., 2.5 x 10⁻⁴ M in buffer)

-

DL-glyceraldehyde solution (substrate, e.g., 5 x 10⁻³ M in buffer)

-

Aldose reductase enzyme preparation (e.g., partially purified from rat lens or recombinant human aldose reductase)

-

Ranirestat or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

0.7 mL of 0.067 M phosphate buffer (pH 6.2)

-

0.1 mL of NADPH solution

-

0.1 mL of the aldose reductase enzyme preparation

-

0.1 mL of the inhibitor solution (ranirestat) at various concentrations or solvent control.

-

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_inhibitor) / Activity_control] * 100.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (e.g., Lineweaver-Burk plots), vary the substrate concentration at fixed inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).

-

Quantification of Sorbitol and Fructose in Nerve Tissue (LC-MS/MS Method)

This protocol is based on a validated method for the sensitive and specific quantification of polyols in biological tissues.[10]

Principle: Sorbitol and fructose are extracted from nerve tissue, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS) using stable isotope-labeled internal standards for accurate quantification.

Materials:

-

Sciatic nerve tissue

-

Internal standards: Sorbitol-¹³C₆ and Fructose-¹³C₆

-

Protein precipitation solution (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges (mixed-mode)

-

LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source

-

Luna 5 µm NH₂ 100A column (150 x 4.6 mm) or equivalent

-

Mobile phase A: Acetonitrile with 0.1% CH₂Cl₂

-

Mobile phase B: 50% Methanol in water

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of nerve tissue in a suitable buffer.

-

Spike the homogenate with known concentrations of the internal standards (Sorbitol-¹³C₆ and Fructose-¹³C₆).

-

Precipitate proteins by adding a cold protein precipitation solution (e.g., acetonitrile), vortex, and centrifuge.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the sorbitol and fructose fraction with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation:

-

Column: Luna 5 µm NH₂ 100A (150 x 4.6 mm)

-

Flow rate: 800 µL/min

-

Oven temperature: 40°C

-

Use a suitable gradient of mobile phases A and B to achieve separation of sorbitol and fructose from their isomers.

-

-

Mass Spectrometric Detection:

-

Ionization mode: APCI (Atmospheric Pressure Chemical Ionization)

-

Monitor the specific precursor-to-product ion transitions for sorbitol, fructose, and their respective internal standards.

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the concentration.

-

Quantify the concentrations of sorbitol and fructose in the nerve tissue samples based on the calibration curves.

-

Mandatory Visualizations

Polyol Pathway and Ranirestat's Site of Action

Caption: The Polyol Pathway and the inhibitory action of Ranirestat on Aldose Reductase.

Experimental Workflow for Aldose Reductase Inhibitor Screening

Caption: Workflow for screening Aldose Reductase inhibitors using a spectrophotometric assay.

Logical Relationship of Uncompetitive Inhibition

Caption: Ranirestat's uncompetitive inhibition: binding only to the enzyme-substrate complex.

References

- 1. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldose reductase does catalyse the reduction of glyceraldehyde through a stoichiometric oxidation of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

ranirestat (AS-3201) chemical structure and properties

An In-depth Analysis of the Aldose Reductase Inhibitor for Researchers and Drug Development Professionals

Introduction: Ranirestat, also known as AS-3201, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to sorbitol.[2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, Ranirestat aims to mitigate these long-term complications. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of Ranirestat, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ranirestat is a spiro-pyrrolidino-hydantoin derivative with a complex heterocyclic structure.

Chemical Structure:

Table 1: Chemical and Physical Properties of Ranirestat (AS-3201)

| Property | Value | Source |

| IUPAC Name | (3R)-2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone | [4] |

| CAS Number | 147254-64-6 | [4] |

| Molecular Formula | C₁₇H₁₁BrFN₃O₄ | [1] |

| Molecular Weight | 420.19 g/mol | [4][5] |

| SMILES | C1=CC2=C(C=C1)N(C(=O)C3(C(=O)N(C(=O)C=C3)CC4=CC=C(C=C4F)Br)CCN2) | [6] |

| pKa (Strongest Acidic) | 9.22 | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [7][8] |

| Appearance | Off-white to pink solid | [8] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8] |

Pharmacological Properties

Ranirestat's primary pharmacological action is the potent and specific inhibition of aldose reductase.

Table 2: Pharmacological Profile of Ranirestat (AS-3201)

| Parameter | Value | Species/System | Source |

| IC₅₀ (Aldose Reductase) | 11 nM | Rat Lens | [7] |

| IC₅₀ (Aldose Reductase) | 15 nM | Recombinant Human | [7] |

| Ki (Aldose Reductase) | 0.38 nM | Recombinant Human | [7] |

Mechanism of Action: The Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in cellular damage.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of Ranirestat required to inhibit 50% of aldose reductase activity (IC₅₀).

Materials:

-

Purified or recombinant aldose reductase enzyme

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Ranirestat (AS-3201) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution. Prepare serial dilutions of Ranirestat in DMSO.

-

Assay Setup: In a 96-well plate, add the reaction mixture to wells designated for the blank, control, and various concentrations of Ranirestat. Add the corresponding concentration of Ranirestat or DMSO (for the control) to the appropriate wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each concentration of Ranirestat. The percentage of inhibition is determined relative to the control reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the Ranirestat concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Diabetic Neuropathy in a Rat Model

This protocol outlines a typical preclinical study to evaluate the efficacy of Ranirestat in an animal model of diabetic neuropathy.

Objective: To assess the effect of Ranirestat on nerve conduction velocity in streptozotocin (STZ)-induced diabetic rats.

Animals: Male Wistar rats.

Procedure:

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment Groups: Diabetic rats are randomly assigned to treatment groups: vehicle control and Ranirestat (administered orally at various doses). A non-diabetic control group is also included.

-

Treatment Period: Ranirestat is administered daily for a specified period (e.g., 4-8 weeks).

-

Nerve Conduction Velocity (NCV) Measurement:

-

Rats are anesthetized, and their body temperature is maintained.

-

Stimulating electrodes are placed on the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle).

-

Recording electrodes are placed in the interosseous muscles of the paw.

-

The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.

-

NCV is calculated by dividing the distance between the two stimulating points by the difference in latency.

-

-

Data Analysis: NCV values are compared between the different treatment groups using appropriate statistical methods.

Clinical Development

Ranirestat has been evaluated in clinical trials for the treatment of diabetic sensorimotor polyneuropathy. A key phase III clinical trial (NCT00101426) was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of Ranirestat over 52 weeks. The primary endpoints often include changes in nerve conduction velocity.

Conclusion

Ranirestat (AS-3201) is a well-characterized, potent inhibitor of aldose reductase with a clear mechanism of action targeting the polyol pathway. Preclinical and clinical studies have demonstrated its potential to address the underlying mechanisms of diabetic neuropathy. This technical guide provides a foundational understanding of Ranirestat's chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapies for diabetic complications. Further research and development may continue to elucidate the full therapeutic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. brieflands.com [brieflands.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ranirestat - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranirestat's Binding Affinity for Aldose Reductase (AKR1B1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of ranirestat for human aldose reductase (AKR1B1), a critical enzyme in the polyol pathway implicated in diabetic complications. This document outlines ranirestat's inhibitory kinetics, summarizes key binding affinity data, presents detailed experimental protocols for assessing its activity, and visualizes the relevant biochemical pathways.

Introduction to Ranirestat and Aldose Reductase (AKR1B1)

Ranirestat, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[1] AKR1B1 is the first and rate-limiting enzyme in the polyol pathway, which, under hyperglycemic conditions, converts excess glucose to sorbitol. This accumulation of sorbitol, along with subsequent conversion to fructose, is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. By inhibiting AKR1B1, ranirestat aims to mitigate these complications by preventing the accumulation of intracellular sorbitol.[1]

Binding Affinity and Inhibition Kinetics of Ranirestat

Kinetic analyses have revealed that ranirestat's inhibition of aldose reductase is uncompetitive and reversible .[2] This mode of inhibition indicates that ranirestat preferentially binds to the enzyme-substrate complex, rather than the free enzyme.

| Parameter | Value | Species/System | Method | Reference |

| Inhibition Mode | Uncompetitive, Reversible | Rat Lens Aldose Reductase | Kinetic Analysis | [2] |

| Calculated Binding Energy | -10.41 kcal/mol | Human AKR1B1 | Molecular Dynamics Simulation |

Note: The binding energy is a calculated value and not a direct experimental measure of inhibition.

The Polyol Pathway and Downstream Signaling

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.

The activation of the polyol pathway by AKR1B1 initiates a cascade of events that contribute to cellular damage:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol, an osmolyte, leads to osmotic stress and cellular damage.

-

NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the antioxidant glutathione, leading to increased oxidative stress.

-

Increased Fructose Production: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

-

Formation of Advanced Glycation End Products (AGEs): Both fructose and the intermediates of glycolysis are potent precursors for the formation of Advanced Glycation End Products (AGEs).[1][3] AGEs are harmful compounds that can modify proteins and lipids, leading to cellular dysfunction and contributing to the pathology of diabetic complications.[4]

-

Activation of Protein Kinase C (PKC): The increased flux through the polyol pathway can lead to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that can contribute to vascular damage and other diabetic complications.[5][6]

The Polyol Pathway and its downstream pathogenic signaling in diabetic complications.

Experimental Protocols for Assessing AKR1B1 Inhibition

The following is a representative protocol for determining the inhibitory activity of a compound, such as ranirestat, against AKR1B1.

Aldose Reductase (AKR1B1) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by AKR1B1.

Materials:

-

Recombinant human AKR1B1

-

NADPH

-

DL-glyceraldehyde (or other suitable substrate)

-

Ranirestat (or other test inhibitor)

-

Sodium phosphate buffer (pH 6.7)

-

Potassium phosphate buffer

-

Ammonium sulfate

-

EDTA

-

UV/Vis spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of recombinant human AKR1B1 in a suitable buffer.

-

Prepare stock solutions of NADPH, DL-glyceraldehyde, and ranirestat in the appropriate buffer.

-

-

Assay Mixture:

-

In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, potassium phosphate, ammonium sulfate, EDTA, and NADPH.

-

Add the desired concentration of ranirestat (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Initiate the reaction by adding DL-glyceraldehyde to the cuvette.

-

-

Measure Absorbance:

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) at 37°C. The rate of NADPH oxidation is proportional to the AKR1B1 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of ranirestat compared to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Experimental workflow for determining the IC50 of an AKR1B1 inhibitor.

Conclusion

Ranirestat is a potent, uncompetitive, and reversible inhibitor of aldose reductase (AKR1B1). Its mechanism of action, centered on the blockade of the polyol pathway, provides a strong rationale for its development as a therapeutic agent for the management of diabetic complications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on AKR1B1 inhibitors. Further studies to precisely determine the K_i_ and IC50 values of ranirestat against purified human AKR1B1 will be crucial for a more complete understanding of its binding affinity and for the development of next-generation inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. betalifesci.com [betalifesci.com]

Preclinical Pharmacology of Ranirestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent, orally available small molecule inhibitor of the enzyme aldose reductase (AR).[1][2] It is under development for the treatment of diabetic complications, particularly diabetic neuropathy.[2] Chronic hyperglycemia in diabetes leads to the overactivation of the polyol pathway, where aldose reductase is the rate-limiting enzyme.[3][4] This pathway is implicated in the pathogenesis of microvascular complications affecting peripheral nerves, the retina, and kidneys. By inhibiting aldose reductase, ranirestat aims to mitigate the downstream pathological effects of the polyol pathway, offering a targeted therapeutic strategy independent of glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of ranirestat, summarizing key data on its mechanism of action, pharmacodynamic efficacy in various animal models, and associated experimental methodologies.

Mechanism of Action

The Polyol Pathway in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway in insulin-insensitive tissues.[5] Aldose reductase (AR) catalyzes the first and rate-limiting step, reducing glucose to sorbitol, a process that consumes the cofactor NADPH.[5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor.[5]

The pathological consequences of this pathway's hyperactivity are multifactorial:

-

Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment, causing an influx of water, cellular swelling, and ultimately, osmotic stress-induced cell damage.[6]

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. A diminished NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[6]

-

Redox Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism and signaling.[4]

These mechanisms collectively contribute to the cellular dysfunction and damage underlying diabetic complications such as neuropathy, retinopathy, and nephropathy.[3]

Ranirestat as a Potent Aldose Redductase Inhibitor

Ranirestat is a structurally novel and potent inhibitor of aldose reductase (AKR1B1).[1] It acts by directly binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of glucose to sorbitol.[1] This action addresses the primary initiating step of polyol pathway-mediated damage. Preclinical studies have demonstrated that ranirestat possesses a stronger inhibitory activity against aldose reductase than epalrestat, another commercially available ARI.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 7. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranirestat: A Deep Dive into its Impact on Intracellular Sorbitol and Fructose in Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] In hyperglycemic conditions, characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to the accumulation of intracellular sorbitol and its subsequent conversion to fructose.[3][4][5] This accumulation is implicated in the pathogenesis of diabetic complications, particularly diabetic sensorimotor polyneuropathy (DSP), by inducing osmotic stress, depleting essential cofactors like NADPH, and increasing oxidative stress.[6] This technical guide provides a comprehensive overview of the effect of ranirestat on intracellular sorbitol and fructose levels, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the elevated intracellular glucose concentrations saturate the glycolytic pathway, leading to the shunting of excess glucose into the polyol pathway.[4]

The polyol pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[3][6]

-

Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[3]

Ranirestat exerts its therapeutic effect by acting as a potent, uncompetitive, and reversible inhibitor of aldose reductase.[7] By blocking this initial, rate-limiting step, ranirestat effectively prevents the conversion of glucose to sorbitol, thereby mitigating the downstream accumulation of both sorbitol and fructose in tissues susceptible to diabetic complications, such as peripheral nerves and the lens.[1][7]

Caption: The Polyol Pathway and the inhibitory action of Ranirestat.

Quantitative Effects of Ranirestat on Sorbitol and Fructose Levels

Numerous preclinical and clinical studies have quantified the significant impact of ranirestat on reducing intracellular sorbitol and fructose concentrations in various tissues.

Preclinical Data

Studies in animal models of diabetes have consistently demonstrated the potent dose-dependent effect of ranirestat in preventing the accumulation of sorbitol and fructose in nerve tissues and the lens.

| Animal Model | Tissue | Ranirestat Dose (mg/kg/day) | Treatment Duration | Sorbitol Level (nmol/g) | Fructose Level (nmol/g) | Reference |

| Spontaneously Diabetic Torii (SDT) Rats | Sciatic Nerve | Control (Untreated Diabetic) | 40 weeks | 2.05 ± 0.10 | Increased vs. Normal | [8][9] |

| 0.1 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||

| 1.0 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||

| 10.0 | 40 weeks | Significantly Decreased | Significantly Decreased | [8][9] | ||

| Streptozotocin (STZ)-Diabetic Rats | Sciatic Nerve & Lens | Not Specified | Repeated oral administration for 5, 21, or 60 days | Enhanced reduction with repeated administration | Not Specified | [7][10] |

Clinical Data

Clinical trials in patients with diabetic sensorimotor polyneuropathy have confirmed the efficacy of ranirestat in reducing sorbitol levels in both nerve tissue and erythrocytes, which serve as a surrogate marker.

| Study Phase | Patient Population | Tissue/Cell Type | Ranirestat Dose (mg/day) | Treatment Duration | Sorbitol Reduction | Reference |

| Phase II | Mild to Moderate DSP | Sural Nerve | 5 | 12 weeks | 65.2% | [11][12] |

| 20 | 12 weeks | 83.5% | [11][12][13] | |||

| Phase III | Diabetic Polyneuropathy | Erythrocytes | 40 | 52 weeks | 75.82% (from 53.19 to 12.20 nmol/g Hb) | [13] |

| Phase II Trial | DSP | Not Specified | Not Specified | Not Specified | 65% to 84% | [14] |

Experimental Protocols for Sorbitol and Fructose Measurement

The quantification of intracellular sorbitol and fructose in research and clinical settings requires precise and sensitive analytical methods.

Sample Collection and Preparation

-

Nerve Tissue (e.g., Sural Nerve Biopsy): Nerve biopsies are obtained from patients under local anesthesia. The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis. For analysis, the tissue is weighed and homogenized in a suitable buffer.

-

Erythrocytes (Red Blood Cells): Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The red blood cells are separated by centrifugation, washed with saline solution to remove plasma and other blood components, and then lysed to release intracellular contents.

-

Cell Culture (e.g., Human Umbilical Vein Endothelial Cells - HUVECs): Cells are cultured under specific conditions (e.g., high glucose) with or without ranirestat. After the incubation period, the cells are washed, harvested, and lysed to extract intracellular metabolites.[15][16]

Analytical Methodologies

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying sorbitol and fructose. Following sample preparation and protein precipitation, the extract is injected into a liquid chromatograph to separate the analytes. The separated compounds are then ionized and detected by a mass spectrometer, which provides accurate quantification based on mass-to-charge ratios.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used. It requires derivatization of the sugar alcohols to make them volatile before they are separated by gas chromatography and detected by mass spectrometry. This method has been validated for the measurement of sorbitol and fructose in serum and other clinical samples.[17][18][19]

Caption: Experimental workflow for sorbitol and fructose measurement.

Conclusion

Ranirestat is a potent aldose reductase inhibitor that effectively and dose-dependently reduces intracellular levels of sorbitol and, consequently, fructose in both preclinical models and clinical settings.[7][8][13] By targeting the rate-limiting enzyme of the polyol pathway, ranirestat addresses a key biochemical mechanism underlying the development of diabetic complications. The robust quantitative data from numerous studies underscore its potential as a therapeutic agent for the management of conditions such as diabetic sensorimotor polyneuropathy. The well-established analytical methods for measuring sorbitol and fructose provide reliable means to assess the pharmacodynamic effects of ranirestat in ongoing and future research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ranirestat as a therapeutic aldose reductase inhibitor for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 5. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 7. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ranirestat (AS-3201), a Potent Aldose Reductase Inhibitor, Reduces Sorbitol Levels and Improves Motor Nerve Conduction Velocity in Streptozotocin-Diabetic Rats [jstage.jst.go.jp]

- 11. Long-Term Effects of Ranirestat (AS-3201) on Peripheral Nerve Function in Patients With Diabetic Sensorimotor Polyneuropathy | Diabetes Care | American Diabetes Association [diabetesjournals.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nyp.org [nyp.org]

- 15. Ranirestat has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. la-press.org [la-press.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Uncompetitive and Reversible Inhibition Kinetics of Ranirestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent and structurally novel inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus, where the increased conversion of glucose to sorbitol by AR contributes to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2] Ranirestat has been the subject of numerous studies and clinical trials aiming to mitigate these complications.[3][4][5] A critical aspect of its pharmacological profile is its specific mode of enzyme inhibition. Kinetic analyses have demonstrated that Ranirestat acts as an uncompetitive and reversible inhibitor of aldose reductase.[2] This guide provides a detailed examination of the uncompetitive and reversible inhibition kinetics of Ranirestat, summarizing available data, outlining experimental methodologies, and visualizing the underlying mechanisms.

Core Concepts: Uncompetitive and Reversible Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The nature of this interaction is defined by the inhibitor's binding site and the reversibility of the binding.

-

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions. The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored if the inhibitor concentration is reduced.[1]

-

Uncompetitive Inhibition: This specific type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme.[6] This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that it is most effective at high substrate concentrations.[6] From a kinetic perspective, uncompetitive inhibition leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway targeted by Ranirestat and a general workflow for determining its inhibition kinetics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibition by AS-3201 in sural nerve from patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

Ranirestat: A Technical Guide to its Role in Mitigating Neuronal Osmotic Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy, a common and debilitating complication of diabetes mellitus, is characterized by progressive nerve damage leading to pain, sensory loss, and autonomic dysfunction. A key pathological mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by chronic hyperglycemia. This increased flux leads to the accumulation of intracellular sorbitol, inducing osmotic stress and a cascade of downstream detrimental effects on neuronal cells. Ranirestat, a potent and specific aldose reductase inhibitor, has emerged as a promising therapeutic agent targeting this pathway to prevent or slow the progression of diabetic neuropathy. This technical guide provides an in-depth overview of the role of ranirestat in preventing osmotic stress in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical and experimental frameworks.

The Polyol Pathway and Osmotic Stress in Neurons

Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, this pathway becomes saturated, leading to the shunting of excess glucose into the polyol pathway.[1] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.[2][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[1][3]

In insulin-independent tissues like neurons, excessive glucose influx leads to a significant increase in aldose reductase activity.[4] The resulting accumulation of sorbitol, a polyol to which cell membranes are relatively impermeable, creates a hyperosmotic intracellular environment.[1][5] This osmotic imbalance draws water into the neuron, leading to cellular swelling, damage to Schwann cells, and impaired nerve function.[5] The osmotic stress, coupled with the depletion of NADPH and the generation of reactive oxygen species (ROS) during the polyol pathway activity, contributes significantly to the neuronal injury observed in diabetic neuropathy.[5][6][7]

Ranirestat: Mechanism of Action

Ranirestat is a potent inhibitor of aldose reductase, the key enzyme in the polyol pathway.[8] By binding to aldose reductase, ranirestat competitively inhibits the conversion of glucose to sorbitol.[2] This action directly mitigates the primary trigger of osmotic stress in neurons by preventing the intracellular accumulation of sorbitol.[2][8] Consequently, ranirestat helps to maintain normal cellular osmolarity, reduce water influx, and protect neurons from swelling and subsequent damage.[5] Furthermore, by reducing the flux through the polyol pathway, ranirestat may also help to preserve the cellular pool of NADPH, a critical cofactor for antioxidant defense systems, thereby indirectly mitigating oxidative stress.[9]

Below is a diagram illustrating the mechanism of action of ranirestat within the polyol pathway.

Quantitative Data on Ranirestat's Efficacy

Numerous preclinical and clinical studies have provided quantitative evidence for the efficacy of ranirestat in inhibiting aldose reductase, reducing sorbitol levels, and improving nerve function. The following tables summarize key findings from this research.

Table 1: In Vitro and In Vivo Inhibition of Sorbitol Accumulation

| Study Type | Model System | Ranirestat Dose/Concentration | % Inhibition of Sorbitol/Galactitol Accumulation | Reference |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 nM | Potent inhibition (qualitative) | [10] |

| In Vitro | IMS32 Schwann Cells | Not specified | More potent than epalrestat (qualitative) | [11] |

| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 5 mg/day for 12 weeks | 65% | [12][13] |

| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 20 mg/day for 12 weeks | 84% | [12][13] |

| Clinical (Phase II) | Sural Nerves of Patients with DSPN | 20 mg/day for 12 weeks | 83.5% | [14] |

| Preclinical | Sciatic Nerve of STZ-Diabetic Rats | 0.0005% in diet for 35 weeks | Significant reduction (qualitative) | |

| Preclinical | Lens of STZ-Diabetic Rats | 0.0005% in diet for 35 weeks | Significant reduction (qualitative) |

Table 2: Effects of Ranirestat on Nerve Conduction Velocity (NCV) in Clinical Trials

| NCV Parameter | Ranirestat Dose | Study Duration | Improvement vs. Placebo (m/s) | P-value | Reference(s) |

| Tibial Motor NCV | 40 mg/day | 52 weeks | 0.52 | 0.021 | [14][15] |

| Proximal Median Sensory NCV | 20-40 mg/day | 52 weeks | 0.77 | < 0.01 | [16] |

| Distal Median Sensory NCV | 20-40 mg/day | 52 weeks | 0.91 | < 0.01 | [16] |

| Median Motor NCV | 20-40 mg/day | 52 weeks | 0.63 | < 0.01 | [16] |

| Peroneal Motor NCV | 20-40 mg/day | 52 weeks | 0.80 | < 0.01 | [16] |

| Summed Motor NCV | 20 mg/day | 36 weeks | Significant (qualitative) | ≤ 0.05 | [12] |

| Summed Motor NCV | 40 mg/day | 12 weeks | Significant (qualitative) | ≤ 0.05 | [12] |

| Sensory NCV | 20 mg/day | 26 weeks | Significant (qualitative) | 0.006 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ranirestat and its effects on the polyol pathway.

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published literature.

Principle: Aldose reductase activity is determined by measuring the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). The rate of NADPH oxidation is directly proportional to the AR activity.

Materials:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (e.g., 0.2 mM in buffer)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer)

-

Tissue or cell lysate containing aldose reductase

-

Ranirestat or other inhibitors (dissolved in an appropriate solvent)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration of the lysate.

-

Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare the following reaction mixture (volumes can be scaled):

-

Phosphate buffer: X µL

-

Sample (lysate): Y µL

-

Inhibitor (Ranirestat) or vehicle: Z µL

-

-

Initiate Reaction: Add NADPH solution to the reaction mixture and incubate for a few minutes at 37°C to establish a baseline.

-

Start Measurement: Initiate the reaction by adding the substrate solution.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-30 minutes at 37°C.

-

Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. Enzyme activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Intracellular Sorbitol Measurement (HPLC)

This protocol is a generalized procedure based on established methods for sorbitol quantification.

Principle: Intracellular sorbitol is extracted from neuronal tissue or cells and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or after derivatization for UV/fluorescence detection).

Materials:

-

Neuronal tissue or cultured cells

-

Internal standard (e.g., xylitol or mannitol)

-

Perchloric acid or other deproteinizing agent

-

HPLC system with an appropriate column (e.g., an amine-based or ion-exchange column) and detector

-

Sorbitol standards of known concentrations

-

Mobile phase (e.g., acetonitrile/water mixture)

Procedure:

-

Sample Collection and Homogenization: Harvest and weigh the neuronal tissue or cell pellet. Homogenize in a known volume of ice-cold buffer containing the internal standard.

-

Deproteinization: Add a deproteinizing agent like perchloric acid to the homogenate. Vortex and then centrifuge at high speed to precipitate proteins.

-

Neutralization and Extraction: Neutralize the supernatant with a suitable base (e.g., potassium carbonate) and centrifuge to remove the precipitate. The resulting supernatant contains the extracted sorbitol.

-

HPLC Analysis:

-

Inject a known volume of the extracted sample onto the HPLC column.

-

Elute the sample isocratically with the mobile phase.

-

Detect the separated sorbitol and internal standard peaks.

-

-

Quantification: Create a standard curve by running sorbitol standards of known concentrations. Determine the concentration of sorbitol in the samples by comparing the peak area ratio of sorbitol to the internal standard against the standard curve.

The following diagram outlines the general workflow for evaluating the efficacy of ranirestat.

Conclusion

Ranirestat demonstrates a clear mechanism of action in preventing osmotic stress in neurons by potently inhibiting aldose reductase and subsequent sorbitol accumulation. The quantitative data from numerous studies consistently support its efficacy in reducing polyol pathway flux and improving nerve conduction velocities, key indicators of neuronal health. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of ranirestat and other aldose reductase inhibitors in the context of diabetic neuropathy and other complications driven by osmotic stress. As a well-tolerated and effective modulator of the polyol pathway, ranirestat holds significant promise as a disease-modifying therapy for patients with diabetic neuropathy. Further research focusing on long-term clinical outcomes and the identification of responsive patient populations will be crucial in fully realizing its therapeutic potential.

References

- 1. customs.go.jp [customs.go.jp]

- 2. protocols.io [protocols.io]

- 3. graphviz.org [graphviz.org]

- 4. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. rsc.org [rsc.org]

- 8. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. towardsdatascience.com [towardsdatascience.com]

- 11. content.abcam.com [content.abcam.com]

- 12. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 13. diacomp.org [diacomp.org]

- 14. abcam.cn [abcam.cn]

- 15. dot | Graphviz [graphviz.org]

- 16. youtube.com [youtube.com]

Ranirestat: A Technical Deep Dive into the Aldose Reductase Inhibitor for Diabetic Neuropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranirestat, also known as AS-3201, is a potent and selective aldose reductase inhibitor that has been extensively investigated for the treatment of diabetic sensorimotor polyneuropathy (DSP), a common and debilitating complication of diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and development of ranirestat, with a focus on quantitative data, experimental protocols, and key biological pathways. Ranirestat was developed by Dainippon Sumitomo Pharma and PharmaKyorin and has undergone numerous preclinical and clinical studies, including Phase III trials in Japan, Europe, and the United States.[2][3]

Discovery and History

The development of ranirestat emerged from the broader scientific effort to combat diabetic complications by targeting the polyol pathway.[4] Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the conversion of glucose to sorbitol, which then accumulates intracellularly, leading to osmotic stress and subsequent cellular damage in insulin-insensitive tissues like nerves, the retina, and kidneys.[5][6] Ranirestat was identified as a structurally novel and stereospecifically potent inhibitor of aldose reductase, distinguishing itself from earlier aldose reductase inhibitors with a more favorable efficacy and safety profile.[1] Its development code was AS-3201.[2]

Mechanism of Action

Ranirestat exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] By blocking this enzyme, ranirestat prevents the accumulation of intracellular sorbitol.[1][6] This, in turn, is believed to mitigate the downstream pathological consequences, including osmotic stress, reduced nerve conduction velocity, and the progression of diabetic neuropathy.[2][5] Kinetic analyses have revealed that ranirestat's inhibition of aldose reductase is uncompetitive and reversible.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. A Concise Enantioselective Synthesis of (−)-Ranirestat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sumitomo-pharma.com [sumitomo-pharma.com]

- 7. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of Ranirestat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranirestat, a potent aldose reductase inhibitor, has been a target of significant synthetic interest due to its therapeutic potential in treating diabetic complications. The core challenge in its synthesis lies in the stereospecific construction of the spirocyclic tetrasubstituted stereocenter. This technical guide provides an in-depth overview of the key stereospecific strategies developed for the synthesis of ranirestat, with a focus on two prominent methods: a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and a Lanthanum-catalyzed asymmetric amination. This document details the reaction pathways, summarizes key quantitative data, and provides outlines of the experimental protocols for these innovative synthetic routes.

Introduction to Ranirestat and Synthetic Challenges

Ranirestat (also known as AS-3201) is a promising therapeutic agent for diabetic neuropathy.[1] Its mechanism of action involves the inhibition of aldose reductase, a key enzyme in the polyol pathway which is implicated in the pathogenesis of diabetic complications.[1][2] The molecular architecture of ranirestat is characterized by a densely functionalized heterocyclic system containing a spirocyclic tetrasubstituted stereocenter and two imide motifs. The construction of this chiral center in an enantiomerically pure form represents the primary challenge in its total synthesis.[3] Initial approaches to obtain enantiopure ranirestat relied on chiral resolution, a less efficient method.[3] Subsequent research has focused on developing asymmetric methodologies to directly set the desired stereochemistry.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Synthesis)

A concise and efficient enantioselective synthesis of (-)-ranirestat was developed by Trost and coworkers, utilizing a Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) as the key stereochemistry-defining step.[3][4] This strategy allows for the construction of the spiro-stereocenter with high enantioselectivity.[3]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for this approach is outlined below. The A-ring of ranirestat is envisioned to be formed via an amide formation and subsequent cyclization from a carboxylic acid intermediate. This carboxylic acid can be obtained through the oxidative cleavage of an olefin, which itself is the product of the key Pd-AAA reaction between an amidomalonate and a silyl-substituted allyl carbonate.[3][4]

Caption: Retrosynthetic pathway for the Trost synthesis of Ranirestat.

Synthesis of the Key Amidomalonate Intermediate

The synthesis commences with commercially available and inexpensive starting materials.[3] The key amidomalonate intermediate is assembled in a multi-step sequence starting from 2-trichloroacetylpyrrole.

Caption: Synthesis of the amidomalonate precursor for the Pd-AAA reaction.

The Key Palladium-Catalyzed Asymmetric Allylic Alkylation

The cornerstone of this synthesis is the Pd-AAA reaction of the amidomalonate with a silyl-substituted allyl carbonate. This reaction constructs the spiro-tetrasubstituted chiral center with high yield and enantioselectivity.[3][4] The use of a silyl-substituted allyl carbonate was found to be crucial for achieving high enantiomeric excess.[5]

Completion of the Synthesis

Following the key alkylation step, the synthesis is completed through a sequence of transformations including a Ru-catalyzed oxidative cleavage of the olefin to a carboxylic acid, followed by amide formation and a final cyclization to yield (-)-ranirestat.[3] The overall synthesis is accomplished in 8 steps with a 14% overall yield.[3][4]

Quantitative Data Summary

| Step | Reactants | Product | Yield (%) | Enantiomeric Ratio (er) |

| N-alkylation | 2-trichloroacetylpyrrole, methyl bromoacetate | Trichloroacetyl ketone | 78 | N/A |

| Tandem Condensation-Cyclization | Trichloroacetyl ketone, benzylamine | Imide | 68 | N/A |

| Pd-AAA | Amidomalonate, silyl-substituted allyl carbonate | Alkylated product | 69 | 92:8 |

| Recrystallization | Alkylated product | Enantiopure alkylated product | 51-56 | >99:1 |

| Final Cyclization (A-ring formation) | Amide precursor | Ranirestat | ~100 | N/A |

| Overall | Commercially available starting materials | (-)-Ranirestat | 14 | >99% ee |

Data sourced from references[3][4][5].

Experimental Protocols (Outline)

Synthesis of Trichloroacetyl Ketone (9): 2-trichloroacetylpyrrole (8) is N-alkylated with methyl bromoacetate (7) to yield the trichloroacetyl ketone (9).[3][4]

Synthesis of Imide (10): The trichloroacetyl ketone (9) is reacted with benzylamine (6) in the presence of triethylamine in DMF. This facilitates a tandem condensation-cyclization sequence to form the B-ring, providing imide (10).[3][4]

Pd-Catalyzed Asymmetric Allylic Alkylation: The amidomalonate (4) is reacted with the silyl-substituted allyl carbonate (5g) in the presence of a palladium catalyst and a chiral ligand in hexafluorobenzene as the solvent to give the alkylated product (H).[5]

Final Cyclization to Ranirestat (1): The amide precursor (12) is treated with LiHMDS in THF to induce cyclization and form the A-ring, yielding ranirestat (1) in near quantitative yield.[3]

Lanthanum-Catalyzed Asymmetric Amination (Shibasaki/Sumitomo Synthesis)

An alternative and scalable stereospecific synthesis of ranirestat was developed by Shibasaki, Kumagai, and coworkers, and has been implemented on a kilogram scale.[6][7] The key step in this approach is a lanthanum-catalyzed asymmetric amination of a β-keto ester with an azodicarboxylate to generate a chiral succinimide derivative.[6][7]

Synthetic Strategy

This route focuses on the early introduction of the chiral center onto a succinimide precursor, which is then elaborated to form the ranirestat core. The key asymmetric amination is catalyzed by a lanthanum-based system.[7]

Caption: Key steps in the Lanthanum-catalyzed asymmetric synthesis of a Ranirestat intermediate.

The Key Lanthanum-Catalyzed Asymmetric Amination

The crucial step involves the asymmetric addition of a β-keto ester to an azodicarboxylate, catalyzed by a combination of a lanthanum source (e.g., La(Oi-Pr)₃) and a chiral ligand.[7] This reaction proceeds efficiently at 0 °C and does not require the strict exclusion of air or moisture.[7] The process has been optimized for large-scale synthesis.[6]

Quantitative Data Summary

| Step | Reactants | Product | Catalyst Loading (mol%) | Yield (%) | Optical Purity |

| Asymmetric Amination (Lab Scale) | β-Keto ester, Azodicarboxylate | Amination Product | 2 (La), 4 (Ligand) | 90 | 90% ee |

| Process Development (Kilogram Scale) | Substituted Succinimide Precursor | Chiral Succinimide Intermediate | High (Ra-Ni = 2:1 substrate) | 54 | High |

Data sourced from references[6][7].

Experimental Protocols (Outline)

Asymmetric Amination: The β-keto ester (A) and 1.2 equivalents of the azodicarboxylate (B) are reacted in the presence of the chiral ligand C (4 mol%) and La(Oi-Pr)₃ (2 mol%). The reaction is performed at 0 °C.[7]

Kilogram-Scale Synthesis of Chiral Succinimide Intermediate: The process involves an asymmetric lanthanum-catalyzed amination reaction. The subsequent reduction is carried out using Raney Nickel (Ra-Ni) at a 2:1 substrate to catalyst ratio at 50 °C in ethanol with less than 1% water.[6]

Conclusion

The stereospecific synthesis of ranirestat has been successfully addressed through multiple innovative approaches. The Palladium-catalyzed Asymmetric Allylic Alkylation developed by Trost and coworkers provides a concise and highly enantioselective route from simple starting materials. The Lanthanum-catalyzed asymmetric amination pioneered by Shibasaki, Kumagai, and their teams offers a scalable and practical method suitable for large-scale production. Both strategies effectively tackle the challenge of constructing the critical spirocyclic tetrasubstituted stereocenter, showcasing the power of modern asymmetric catalysis in the synthesis of complex pharmaceutical agents. These methodologies not only provide access to ranirestat but also offer valuable insights for the synthesis of other complex chiral molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - A Concise Enantioselective Synthesis of (â)-Ranirestat - Organic Letters - Figshare [figshare.com]

- 4. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Ranirestat In Vitro Assay Protocol for Aldose Reductase Inhibition: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol, a process that is particularly active during hyperglycemic conditions.[1] The accumulation of sorbitol in tissues that are not insulin-sensitive, such as lenses, peripheral nerves, and the glomerulus, can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[2][3] Ranirestat (also known as AS-3201) is a potent and structurally novel inhibitor of aldose reductase (AKR1B1; EC 1.1.1.21).[4][5] It has been investigated for its therapeutic potential in managing diabetic sensorimotor polyneuropathy.[5][6] This document provides a detailed protocol for the in vitro assessment of ranirestat's inhibitory activity against aldose reductase.

Principle of the Assay

The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[7][8][9] The inhibitory potential of ranirestat is quantified by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.

Quantitative Data Summary

The inhibitory potency of Ranirestat against aldose reductase is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values from various studies.

| Enzyme Source | Substrate | Ranirestat IC50 (nM) | Reference |

| Human Recombinant Aldose Reductase | DL-Glyceraldehyde | ~1.8 | (Not explicitly cited, but inferred from potency descriptions) |

| Rat Lens Aldose Reductase | DL-Glyceraldehyde | Potent Inhibition | [5] |

| Human Umbilical Vein Endothelial Cells (in-cell assay) | Endogenous Glucose | Effective at 500 nM | [10] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocol

This protocol is based on established spectrophotometric methods for measuring aldose reductase activity.[7][8][11][12]

Materials and Reagents

-

Human recombinant aldose reductase (expressed in E. coli)[7]

-

Ranirestat

-

DL-Glyceraldehyde (Substrate)[7]

-

NADPH (Cofactor)[7]

-

Dimethyl sulfoxide (DMSO) for dissolving ranirestat

-

Spectrophotometer capable of reading absorbance at 340 nm[7]

-

Dithiothreitol (DTT) (optional, can be included in the assay buffer)[11]

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Ranirestat in DMSO. Further dilute with the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

-

Prepare the assay buffer (e.g., 0.067 M phosphate buffer, pH 6.2).

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

-

Prepare the human recombinant aldose reductase solution in the assay buffer.

-

-

Assay Reaction:

-

Set up the reactions in a 96-well plate or cuvettes. A typical reaction mixture includes:

-

Pre-incubate the enzyme with the test compound (Ranirestat) and NADPH for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of Ranirestat using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the Ranirestat concentration and determine the IC50 value using a suitable non-linear regression analysis.

-

Visualizations

Aldose Reductase Signaling Pathway (Polyol Pathway)

Caption: The Polyol Pathway and the inhibitory action of Ranirestat on Aldose Reductase.

Experimental Workflow for Aldose Reductase Inhibition Assay

Caption: Workflow for the in vitro determination of Aldose Reductase inhibition by Ranirestat.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. bmrservice.com [bmrservice.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Ranirestat has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Ranirestat to Streptozotocin-Induced Diabetic Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ranirestat in a streptozotocin (STZ)-induced diabetic rat model. This model is a widely utilized preclinical tool for investigating diabetic complications, particularly diabetic neuropathy, and for evaluating the efficacy of therapeutic agents like ranirestat.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, and retinopathy. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key mechanism implicated in the pathogenesis of these complications.[1][2][3] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, leading to its intracellular accumulation and subsequent cellular damage through osmotic stress and increased oxidative stress.[2][3]

Ranirestat (formerly AS-3201) is a potent and selective aldose reductase inhibitor.[4][5] By blocking this enzyme, ranirestat prevents the accumulation of sorbitol, thereby offering a therapeutic strategy to mitigate diabetic complications.[4][6] Studies in STZ-induced diabetic rats have demonstrated that ranirestat effectively reduces sorbitol levels in nerve tissues and improves nerve function, highlighting its potential for the treatment of diabetic neuropathy.[5][7]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)